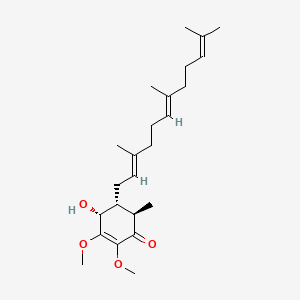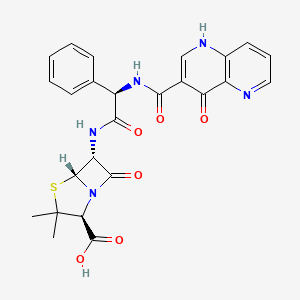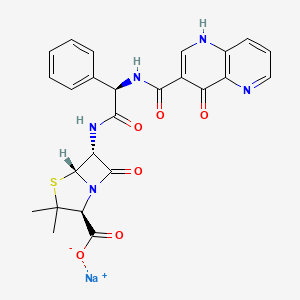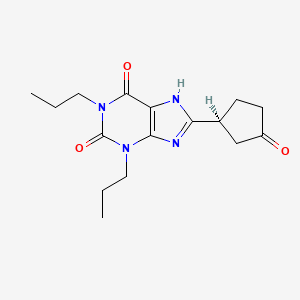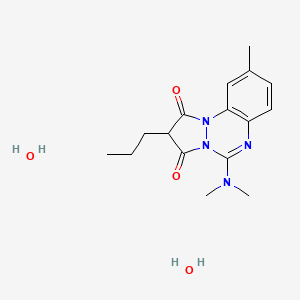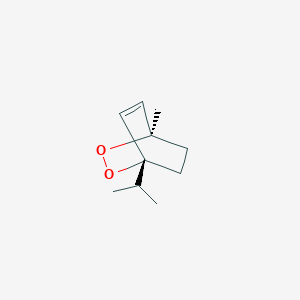
Ascaridole
Overview
Description
Ascaridole is a natural organic compound classified as a bicyclic monoterpenoid with an unusual bridging peroxide functional group. It is a colorless liquid with a pungent smell and taste, soluble in most organic solvents . This compound is a major constituent of the oil of Mexican tea (wormseed) and is used as an anthelmintic drug to expel parasitic worms from plants, domestic animals, and humans .
Mechanism of Action
Ascaridole is a natural organic compound classified as a bicyclic monoterpenoid . It has an unusual bridging peroxide functional group and is known for its antiparasitic properties . This article will delve into the various aspects of this compound’s mechanism of action.
Target of Action
This compound primarily targets parasites, including Leishmania . These parasites have a compromised antioxidant defense mechanism, making them susceptible to oxidative stress . This compound, due to its unusual peroxide bridge, can induce oxidative stress, thereby exerting parasiticidal activity .
Mode of Action
This compound’s mode of action is primarily through the generation of free radicals . The endoperoxide bridge in this compound can be activated with Fe (II), facilitating the cleavage of the O-O bond to form oxygenated radicals . These radicals can cause damage to cellular biomolecules, leading to DNA, protein, and lipid damage secondary to oxidative stress .
Biochemical Pathways
The biochemical pathways affected by this compound involve the generation of free radicals and the induction of oxidative stress . The free radicals generated by this compound can cause damage to various cellular biomolecules, disrupting normal cellular functions and leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats . Following oral administration, the maximum concentration in rat plasma was achieved at 0.25 ± 0.09 h for pure this compound and 0.47 ± 0.22 h for Jinghuaweikang (JHWK) capsule . The absolute bioavailabilities were approximately 20.8 and 26.9 %, respectively . This suggests that other ingredients in JHWK capsule might facilitate and prolong the absorption procedure of this compound, enhancing its bioavailability in rats .
Result of Action
The primary result of this compound’s action is the death of targeted parasites . The free radicals generated by this compound cause damage to cellular biomolecules, leading to cell death . In addition, this compound has sedative, antifungal, and pain-relieving properties . It is also a potent inhibitor of Trypanosoma cruzi, Plasmodium falciparum, and Leishmania amazonensis .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of iron . Iron can potentiate the toxicity of this compound on oxidative phosphorylation . Furthermore, the formation of carbon-centered radicals in the presence of Fe^2+ has been observed . This suggests that the availability of redox-active iron can influence the efficacy and stability of this compound .
Preparation Methods
Ascaridole can be synthesized through the photooxygenation of α-terpinene at temperatures near 0°C using isopropyl alcohol as the reaction solvent . This method involves the formation of a peroxide bridge, which is a key feature of this compound’s structure. Industrial production methods typically involve the extraction of this compound from natural sources such as Chenopodium oil .
Chemical Reactions Analysis
Ascaridole undergoes various chemical reactions, including:
Common reagents used in these reactions include sulfuric acid, hydrochloric acid, nitric acid, phosphoric acid, and iron (II) sulfate . Major products formed from these reactions include this compound glycol and cymene .
Scientific Research Applications
Ascaridole has a wide range of scientific research applications:
Chemistry: This compound is used as a reagent in various chemical reactions due to its unique peroxide bridge.
Biology: It has been studied for its antifungal, antimicrobial, and insecticidal activities.
Medicine: This compound is a potent inhibitor of Trypanosoma cruzi, Plasmodium falciparum, and Leishmania amazonensis.
Comparison with Similar Compounds
Ascaridole is unique due to its unusual peroxide bridge, which is not commonly found in other natural compounds. Similar compounds include:
Artemisinin: Another endoperoxide with antimalarial properties.
Chloroquine: An antimalarial drug that also generates free radicals.
Miltefosine: An antileishmanial drug with a different mechanism of action.
This compound’s unique peroxide bridge and its ability to generate free radicals make it a valuable compound in various scientific and medical applications.
Properties
IUPAC Name |
1-methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]oct-5-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-8(2)10-6-4-9(3,5-7-10)11-12-10/h4,6,8H,5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYMHQJELJYRQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(C=C1)(OO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ascaridole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035766 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
112.00 to 115.00 °C. @ 20.00 mm Hg | |
| Record name | Ascaridole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035766 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
512-85-6 | |
| Record name | Ascaridole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ASCARIDOLE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ASCARIDOLE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-epidioxy-2-p-menthene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ascaridole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035766 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
3.3 °C | |
| Record name | Ascaridole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035766 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the exact mechanism of action remains unclear, research suggests that ascaridole likely interacts with essential biological processes within parasites, ultimately leading to their demise. Further research is needed to elucidate the specific targets and pathways involved. []
A: Yes, studies indicate that this compound and p-cymene, another compound found in oils rich in this compound, can prolong pentobarbital-induced sleeping time in mice. This effect was antagonized by flumazenil, a GABA(A)-benzodiazepine receptor antagonist, suggesting involvement of the GABAergic system in this compound's sleep-promoting effects. []
ANone: this compound has a molecular formula of C10H16O2 and a molecular weight of 168.23 g/mol.
A: Yes, this compound has been characterized using various spectroscopic techniques. For example, ¹H NMR, ¹³C NMR, and HMBC were used to confirm its structure and analyze its interactions. [, ]
A: this compound exhibits variable stability depending on factors like temperature, pH, and the presence of other chemicals. Studies have shown that this compound can undergo thermal isomerization, particularly at elevated temperatures, leading to the formation of isothis compound. [, ]
A: Research indicates that the half-life of this compound in biopesticides can be relatively short, ranging from 3.9 to 27.7 days at 30°C. Its stability is further compromised in acidic environments. The addition of stabilizing agents like antioxidants or oxygen removers may be necessary to extend the shelf-life of this compound-containing biopesticides. [, ]
A: Yes, density functional theory (DFT) calculations have been employed to study the thermal decomposition of this compound. These calculations suggest that while the decomposition is energetically feasible at high temperatures, it is a spin-forbidden process. []
A: Studies on this compound derivatives revealed that structural modifications significantly impact their nematocidal activity. For instance, the cis-isomers of certain this compound derivatives demonstrated greater potency against Meloidogyne incognita compared to their trans counterparts. Additionally, incorporating a carboxylic acid or carboxyl ester group on the ring system led to enhanced nematocidal activity. []
A: Research on this compound-containing formulations, particularly biopesticides, highlights the importance of incorporating stabilizing agents. Antioxidants and oxygen removers can help mitigate the degradation of this compound under various environmental conditions and extend its shelf life. []
A: A study utilizing a validated GC-MS method investigated the pharmacokinetics of this compound in rats following oral administration of Chenopodium ambrosioides L. extract. This research provided insights into the absorption, distribution, metabolism, and excretion profile of this compound and other related compounds. []
A: this compound displayed promising in vitro and in vivo antitumor activity. It exhibited cytotoxicity against various tumor cell lines, including HL-60, SF-295, and HCT-8. Moreover, in vivo studies utilizing a sarcoma 180 murine model demonstrated significant tumor growth inhibition. These findings suggest this compound's potential as an antitumor agent. []
A: Yes, research demonstrated that this compound possesses potent amoebicidal properties. In vitro assays revealed its efficacy against Entamoeba histolytica trophozoites. Moreover, in vivo studies using an amoebic liver abscess hamster model showed that oral administration of this compound effectively reduced the infection, supporting its traditional use for this purpose. []
A: Research indicates that this compound may offer therapeutic benefits for osteoarthritis. A study using an experimental osteoarthritis model in rats revealed that a hydroalcoholic extract of Chenopodium ambrosioides L. rich in this compound effectively reduced synovial inflammation, pain-related behaviors, and improved motor function. Molecular docking simulations further supported the potential interaction between this compound and the NMDA receptor, which plays a role in osteoarthritis pain. []
A: While this compound possesses valuable biological activities, it's important to acknowledge its potential toxicity. Historical data indicates that ingesting high doses of Chenopodium oil, in which this compound is a major component, can lead to adverse effects. Therefore, careful consideration of dosage and potential toxicity is essential when utilizing this compound-containing products. []
ANone: Currently, there is limited information available regarding specific biomarkers for monitoring this compound's efficacy or predicting adverse effects.
A: Gas chromatography (GC) coupled with various detectors, such as flame ionization detection (FID) or mass spectrometry (MS), are commonly employed for the qualitative and quantitative analysis of this compound in complex matrices like essential oils and plant extracts. [, , , , , ]
A: Accurately quantifying this compound using GC can be challenging due to its thermal instability. During analysis, this compound may undergo isomerization to isothis compound at high temperatures within the GC system. Researchers have explored combining GC data with other techniques like ¹³C NMR to obtain more accurate this compound content measurements by accounting for this isomerization. [, ]
ANone: Data on the environmental impact and degradation pathways of this compound is currently limited. Further research is necessary to assess its potential ecotoxicological effects and develop strategies for responsible use and disposal to minimize any negative impacts.
ANone: Specific studies investigating the dissolution rate and solubility of this compound are currently limited. Understanding these properties would be valuable for optimizing its formulation and, consequently, its bioavailability and efficacy.
A: Various studies employing GC-MS for this compound quantification have included method validation procedures. These typically involve assessing linearity, accuracy, precision, and specificity to ensure the reliability and robustness of the analytical data generated. []
ANone: Implementing robust quality control measures throughout the production, storage, and distribution of this compound-containing products is essential. This includes adhering to good manufacturing practices, conducting regular testing for purity and potency, and ensuring proper labeling and packaging.
ANone: Specific information on the immunogenicity and potential immunological responses elicited by this compound is limited and requires further investigation.
ANone: There is currently limited data available regarding this compound's interactions with drug transporters.
ANone: Research specifically addressing this compound's potential to interact with drug-metabolizing enzymes is currently lacking.
ANone: Detailed studies on the biocompatibility and biodegradability of this compound are needed to fully understand its fate and effects in biological systems.
ANone: Exploring alternatives and substitutes for this compound is important, especially in applications where its stability or potential toxicity poses concerns. Synthetic analogs or other natural compounds with similar biological activities could be potential candidates.
ANone: Developing environmentally responsible strategies for the recycling and waste management of this compound and its byproducts is crucial to mitigate any potential negative impacts on ecosystems.
ANone: Continued investment in research infrastructure, including advanced analytical techniques, high-throughput screening platforms, and computational modeling tools, will facilitate a deeper understanding of this compound's properties and applications.
A: this compound has a long history of traditional use, primarily as an anthelmintic agent. For centuries, people have utilized preparations from plants like Chenopodium ambrosioides, which contain significant amounts of this compound, to combat parasitic worm infections. [, , , , ]
A: Yes, the chemical synthesis of this compound marked a significant milestone. One notable achievement involved synthesizing this compound from α-terpinene, contributing to a deeper understanding of its structure and properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

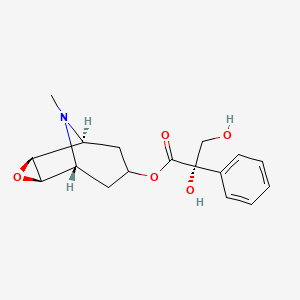
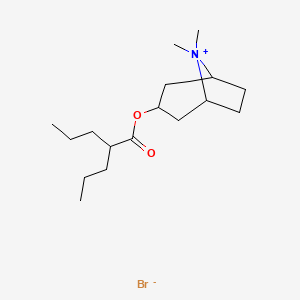
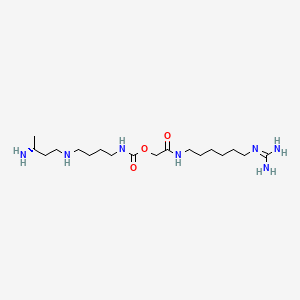
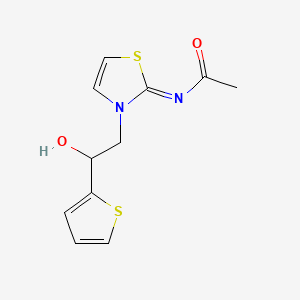
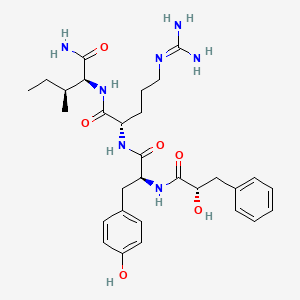
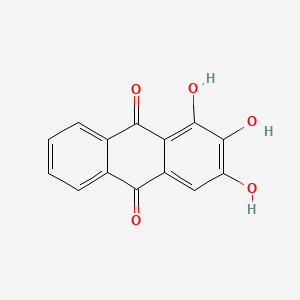
![5-Amino-6-[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-(carbamoylamino)hexanamide](/img/structure/B1665117.png)
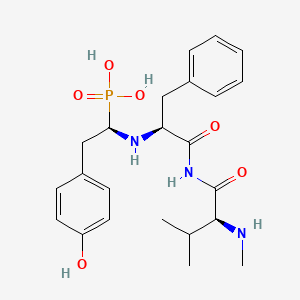
![4-amino-N-[5-amino-4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1665119.png)
